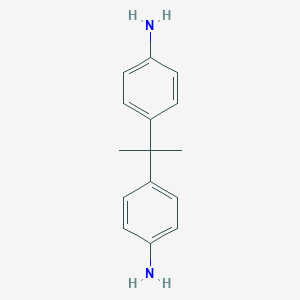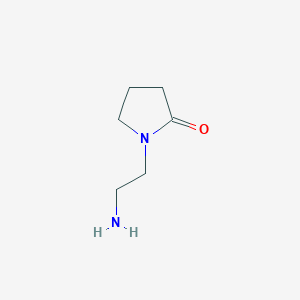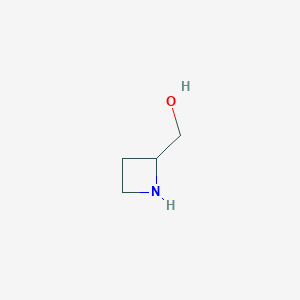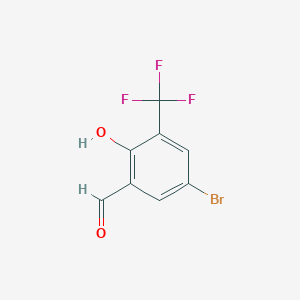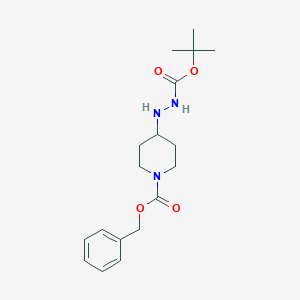
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate
Overview
Description
“Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 280111-50-4 . It has a molecular weight of 349.43 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl 4-[2-(tert-butoxycarbonyl)hydrazino]-1-piperidinecarboxylate . The InChI code for this compound is 1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 349.43 . The InChI code for this compound is 1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) .Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a wide range of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, exhibit a spectrum of biological activities . The flexibility and polar nature of the piperazine ring enhance interactions with macromolecules, making it a valuable intermediate in drug discovery.
Antibacterial and Antifungal Applications
The antibacterial and antifungal properties of this compound have been explored through in vitro studies. It has shown moderate activity against various microorganisms, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Research
Compounds derived from Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate have shown potential in anticancer research. The ability to modify the piperazine ring allows for the development of targeted therapies that can interact with cancer cells’ specific receptors or enzymes .
Antiparasitic Treatments
Research has indicated that derivatives of this compound may have applications in treating parasitic infections. The structural adaptability of the compound allows for the creation of molecules that can interfere with the life cycle of various parasites .
Antihistamine Development
The compound’s derivatives have been studied for their antihistamine effects. This is particularly relevant in the development of treatments for allergic reactions, where blocking histamine receptors can provide relief from symptoms .
Antidepressant Formulations
There is interest in the potential use of this compound in the formulation of antidepressants. The chemical structure allows for interaction with neurotransmitter systems, which can be beneficial in regulating mood and emotional responses .
Conformational Studies in Drug Design
The compound’s structure has been analyzed using X-ray diffraction, providing insights into its conformational properties. This information is crucial for drug design, where the shape and flexibility of molecules can significantly impact their pharmacological profile .
Physicochemical Property Adjustment
Incorporating the piperazine ring from this compound into other molecules can adjust their physicochemical properties, such as solubility and hydrogen bonding capacity. This is essential for optimizing drug formulations for better absorption and efficacy .
Safety and Hazards
Mechanism of Action
Target of Action
It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa) . This suggests that it may interact with bacterial proteins or enzymes that are essential for their survival.
Biochemical Pathways
Considering its antibacterial properties, it might disrupt essential biochemical pathways in bacteria, leading to their death .
Result of Action
Its antibacterial activity suggests that it may cause bacterial cell death .
properties
IUPAC Name |
benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELIGHSCQKNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468822 | |
| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate | |
CAS RN |
280111-50-4 | |
| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


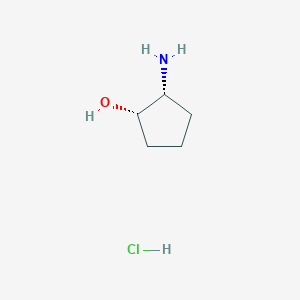

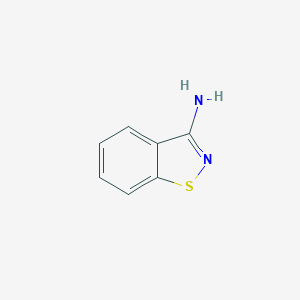

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)


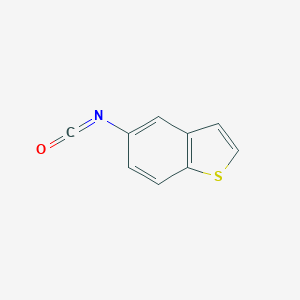
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
